![molecular formula C18H20N2 B4889103 2-[2-(3,5-dimethylphenyl)propyl]-1H-benzimidazole](/img/structure/B4889103.png)
2-[2-(3,5-dimethylphenyl)propyl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(3,5-dimethylphenyl)propyl]-1H-benzimidazole, also known as DMXB-A, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been shown to have significant effects on the central nervous system.
Wirkmechanismus
2-[2-(3,5-dimethylphenyl)propyl]-1H-benzimidazole acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is expressed in various regions of the brain. Activation of the α7 nAChR has been shown to have neuroprotective effects and improve cognitive function. 2-[2-(3,5-dimethylphenyl)propyl]-1H-benzimidazole has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects
2-[2-(3,5-dimethylphenyl)propyl]-1H-benzimidazole has been shown to have significant effects on the central nervous system. It has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress. 2-[2-(3,5-dimethylphenyl)propyl]-1H-benzimidazole has also been shown to have analgesic effects and reduce anxiety in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(3,5-dimethylphenyl)propyl]-1H-benzimidazole has several advantages for use in lab experiments. It has high selectivity for the α7 nAChR and has been shown to have low toxicity in animal models. However, 2-[2-(3,5-dimethylphenyl)propyl]-1H-benzimidazole has limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[2-(3,5-dimethylphenyl)propyl]-1H-benzimidazole. One potential application is in the treatment of neurodegenerative disorders, such as Alzheimer's disease. 2-[2-(3,5-dimethylphenyl)propyl]-1H-benzimidazole has been shown to have neuroprotective effects and improve cognitive function in animal models of these disorders. Another potential application is in the treatment of stroke and traumatic brain injury. 2-[2-(3,5-dimethylphenyl)propyl]-1H-benzimidazole has been shown to have neuroprotective effects in animal models of these conditions. Finally, further research is needed to understand the long-term effects of 2-[2-(3,5-dimethylphenyl)propyl]-1H-benzimidazole on the central nervous system and to optimize its synthesis method for use in clinical trials.
Conclusion
2-[2-(3,5-dimethylphenyl)propyl]-1H-benzimidazole is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action as a selective agonist of the α7 nAChR has been extensively studied, and it has been shown to have significant effects on the central nervous system. Further research is needed to fully understand the potential applications of 2-[2-(3,5-dimethylphenyl)propyl]-1H-benzimidazole and to optimize its synthesis method for use in clinical trials.
Synthesemethoden
The synthesis of 2-[2-(3,5-dimethylphenyl)propyl]-1H-benzimidazole involves the reaction of 3,5-dimethylphenylacetic acid with o-phenylenediamine in the presence of a dehydrating agent. The resulting product is then reduced using sodium borohydride to obtain 2-[2-(3,5-dimethylphenyl)propyl]-1H-benzimidazole. This synthesis method has been optimized to produce high yields of 2-[2-(3,5-dimethylphenyl)propyl]-1H-benzimidazole with high purity.
Wissenschaftliche Forschungsanwendungen
2-[2-(3,5-dimethylphenyl)propyl]-1H-benzimidazole has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. 2-[2-(3,5-dimethylphenyl)propyl]-1H-benzimidazole has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[2-(3,5-dimethylphenyl)propyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2/c1-12-8-13(2)10-15(9-12)14(3)11-18-19-16-6-4-5-7-17(16)20-18/h4-10,14H,11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWFSSXFDQQDMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)CC2=NC3=CC=CC=C3N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3,5-dimethylphenyl)propyl]-1H-benzimidazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.